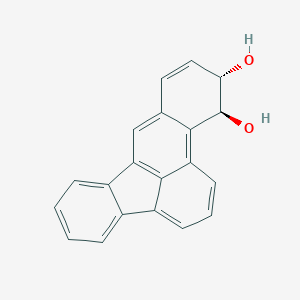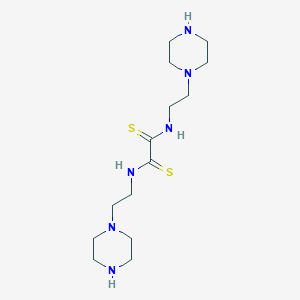
Piperazine, 1,1-dithiooxalyldiiminodiethylenedi-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1,1-dithiooxalyldiiminodiethylenedi- is a chemical compound that has been extensively studied for its various scientific applications. This compound is a versatile tool in laboratory experiments due to its unique properties and mechanism of action.
Wirkmechanismus
Piperazine, 1,1-dithiooxalyldiiminodiethylenedi- acts as a chelating agent by complexing with metal ions. The sulfur atoms in the compound form a coordination bond with the metal ion, leading to the formation of a stable complex. This complexation process can be used to selectively extract metal ions from complex mixtures or to catalyze various reactions.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Piperazine, 1,1-dithiooxalyldiiminodiethylenedi-. However, it has been shown to have low toxicity and is considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
Piperazine, 1,1-dithiooxalyldiiminodiethylenedi- has several advantages for use in laboratory experiments. It is a potent chelating agent and can complex with various metal ions, making it useful in the synthesis of metal complexes and MOFs. It is also relatively easy to synthesize and yields high purity of the final product. However, one limitation of using Piperazine, 1,1-dithiooxalyldiiminodiethylenedi- is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of Piperazine, 1,1-dithiooxalyldiiminodiethylenedi- in scientific research. One potential application is in the synthesis of metal complexes and MOFs for use in catalysis, sensors, and biomedical applications. Another potential application is in the extraction of metal ions from complex mixtures. Further research is needed to explore the full potential of Piperazine, 1,1-dithiooxalyldiiminodiethylenedi- in these and other areas of scientific research.
Conclusion:
Piperazine, 1,1-dithiooxalyldiiminodiethylenedi- is a versatile compound with unique properties that make it useful in various scientific applications. Its potency as a chelating agent and its ease of synthesis make it a valuable tool in laboratory experiments. Further research is needed to explore its full potential in various areas of scientific research.
Synthesemethoden
Piperazine, 1,1-dithiooxalyldiiminodiethylenedi- can be synthesized through a simple two-step process. The first step involves the reaction between piperazine and carbon disulfide to form 1,1-dithiooxalyldiimine. The second step involves the reaction between 1,1-dithiooxalyldiimine and diethylene glycol to form Piperazine, 1,1-dithiooxalyldiiminodiethylenedi-. This synthesis method is relatively simple and yields high purity of the final product.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1,1-dithiooxalyldiiminodiethylenedi- has been widely used in scientific research due to its unique properties. This compound is a potent chelating agent and can be used to complex with various metal ions. It has been used in the synthesis of metal complexes for various applications such as catalysis, sensors, and biomedical applications. Piperazine, 1,1-dithiooxalyldiiminodiethylenedi- has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) that have potential applications in gas storage and separation, drug delivery, and catalysis.
Eigenschaften
CAS-Nummer |
17551-76-7 |
|---|---|
Produktname |
Piperazine, 1,1-dithiooxalyldiiminodiethylenedi- |
Molekularformel |
C14H28N6S2 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
N,N'-bis(2-piperazin-1-ylethyl)ethanedithioamide |
InChI |
InChI=1S/C14H28N6S2/c21-13(17-5-11-19-7-1-15-2-8-19)14(22)18-6-12-20-9-3-16-4-10-20/h15-16H,1-12H2,(H,17,21)(H,18,22) |
InChI-Schlüssel |
VHQRNZLMFMSUFY-UHFFFAOYSA-N |
Isomerische SMILES |
C1CN(CCN1)CCN=C(C(=NCCN2CCNCC2)S)S |
SMILES |
C1CN(CCN1)CCNC(=S)C(=S)NCCN2CCNCC2 |
Kanonische SMILES |
C1CN(CCN1)CCNC(=S)C(=S)NCCN2CCNCC2 |
Andere CAS-Nummern |
17551-76-7 |
Piktogramme |
Irritant |
Synonyme |
N,N'-Bis[2-(1-piperazinyl)ethyl]ethanebisthioamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



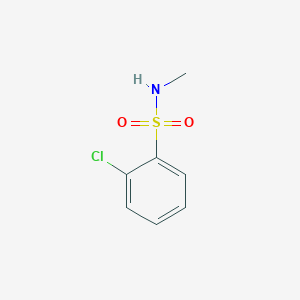
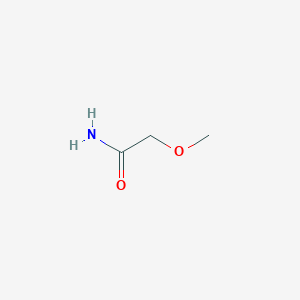
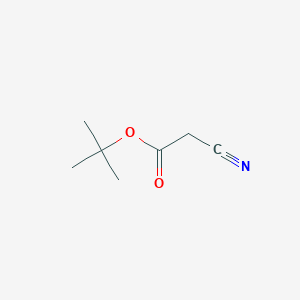
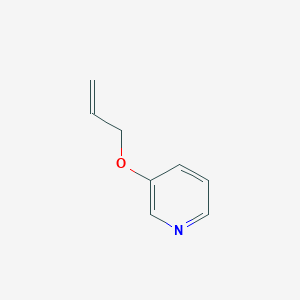
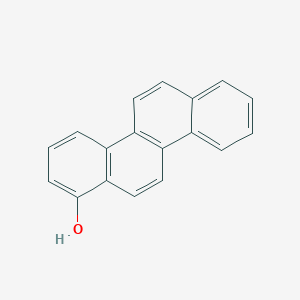
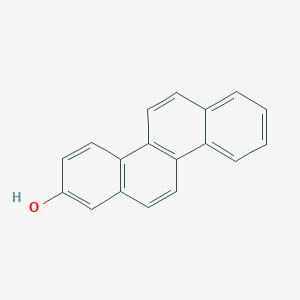
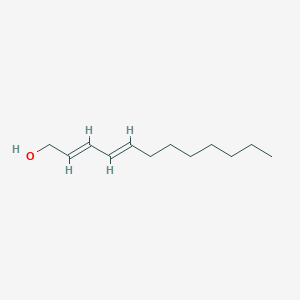
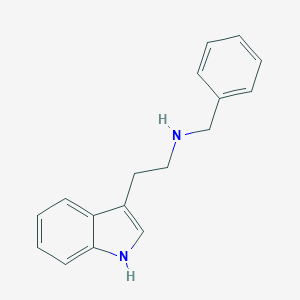
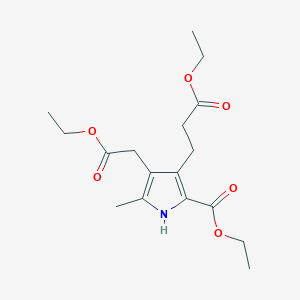
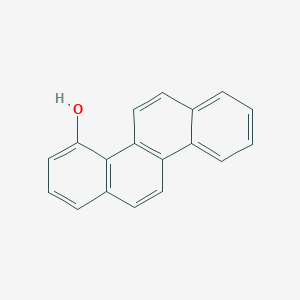
![Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B107991.png)
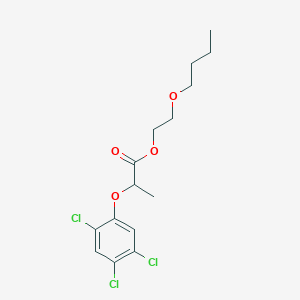
![(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol](/img/structure/B107996.png)
